1,3-benzothiazol-2-ylcarbamothioic S-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamothioic acid, 2-benzothiazolyl- is a chemical compound with the molecular formula C8H6N2OS2. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamothioic acid, 2-benzothiazolyl- can be synthesized through several methods. One common approach involves the reaction of 2-aminobenzenethiol with carbon disulfide (CS2) in the presence of a base, followed by cyclization to form the benzothiazole ring . Another method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic or basic conditions .
Industrial Production Methods
In industrial settings, the synthesis of carbamothioic acid, 2-benzothiazolyl- often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process typically includes steps such as mixing, heating, and purification through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
Carbamothioic acid, 2-benzothiazolyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the benzothiazole ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
Carbamothioic acid, 2-benzothiazolyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of carbamothioic acid, 2-benzothiazolyl- involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit enzymes or interfere with cellular processes, leading to its pharmacological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation or bacterial growth .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of carbamothioic acid, 2-benzothiazolyl-, known for its biological activities.
2-Mercaptobenzothiazole: Another related compound with applications in rubber vulcanization and as a corrosion inhibitor.
Uniqueness
Carbamothioic acid, 2-benzothiazolyl- is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in multiple fields make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
120210-19-7 |
---|---|
Molecular Formula |
C8H6N2OS2 |
Molecular Weight |
210.269 |
IUPAC Name |
1,3-benzothiazol-2-ylcarbamothioic S-acid |
InChI |
InChI=1S/C8H6N2OS2/c11-8(12)10-7-9-5-3-1-2-4-6(5)13-7/h1-4H,(H2,9,10,11,12) |
InChI Key |
RMEPIUFMLUVPHU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)S |
Synonyms |
Carbamothioic acid, 2-benzothiazolyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.